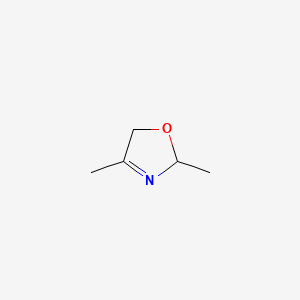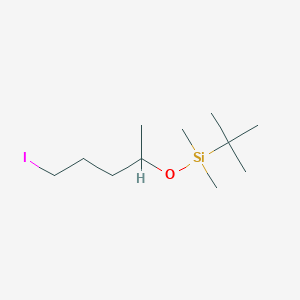
N-(2-Oxotetrahydro-3-furyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxotetrahydro-3-furyl)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinic acid with a suitable amine under specific conditions. One common method involves the use of nitrilase enzymes, which catalyze the conversion of nitriles to amides. For example, the nitrilase from Acidovorax facilis 72W has been shown to efficiently produce picolinamide from 2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using optimized strains of nitrilase-producing bacteria. These processes are designed to maximize yield and minimize by-products, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxotetrahydro-3-furyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinamides.
Applications De Recherche Scientifique
N-(2-Oxotetrahydro-3-furyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Oxotetrahydro-3-furyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the lipid-transfer protein Sec14p, which is involved in lipid metabolism . This inhibition can lead to antifungal effects, making the compound a potential candidate for antifungal drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Oxotetrahydro-3-furyl)picolinamide include:
Nicotinamide: An isomer of picolinamide with similar biological activities.
Isonicotinamide: Another isomer with distinct properties and applications.
Picolinic acid: The parent compound from which picolinamides are derived.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
77694-37-2 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-(2-oxooxolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c13-9(7-3-1-2-5-11-7)12-8-4-6-15-10(8)14/h1-3,5,8H,4,6H2,(H,12,13) |
Clé InChI |
RRPCHNPPWVCVCR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1NC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)

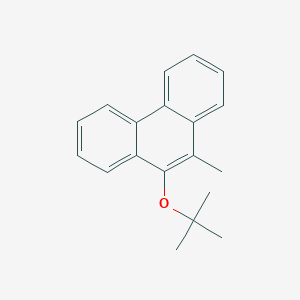

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

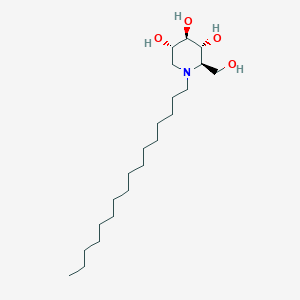
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
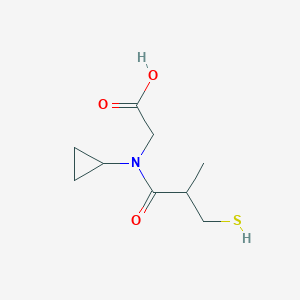
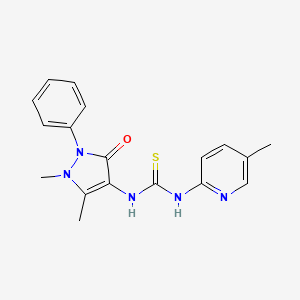
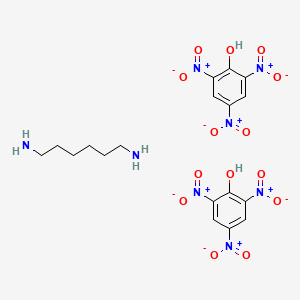
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
